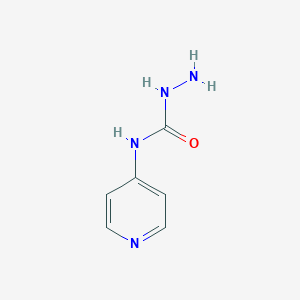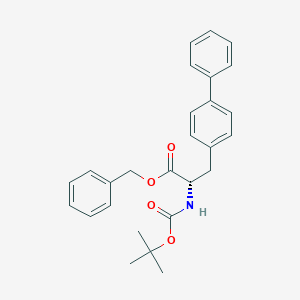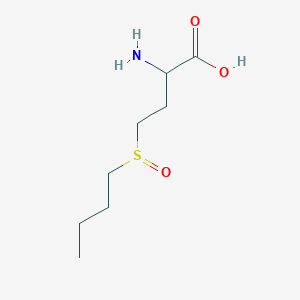
Oxychelerythrine
Vue d'ensemble
Description
Oxychelerythrine is a type of alkaloid that is isolated from Zanthoxylum integrifoliolum . It has a molecular structure of C21H17NO5 .
Synthesis Analysis
This compound was synthesized from easily available starting toluamide and benzonitrile using a toluamide-benzonitrile cycloaddition reaction in 6 steps . This strategy is based on the formation of 3-arylisoquinoline which could be transformed to benzo[c]phenanthridine alkaloid via intramolecular enamide ring formation reaction .
Molecular Structure Analysis
The molecular structure of this compound is C21H17NO5 . More detailed information about its molecular structure can be found in the PubChem database .
Chemical Reactions Analysis
The synthesis of this compound involves a toluamide-benzonitrile cycloaddition reaction . This reaction is part of a one-pot procedure for constructing essential carbon atoms for the desired alkaloid .
Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound can be found in the PubChem database .
Applications De Recherche Scientifique
Activité antitumorale
L'oxychelerythrine a été étudiée pour ses propriétés antitumorales potentielles. Des études suggèrent qu'elle inhibe la croissance des cellules tumorales et induit l'apoptose (mort cellulaire programmée) dans diverses lignées de cellules cancéreuses . Les chercheurs explorent ses mécanismes d'action et son potentiel en tant qu'agent anticancéreux.
Inhibition de la protéine kinase C (PKC)
L'this compound est connue pour inhiber la PKC, une enzyme impliquée dans la signalisation et la régulation cellulaires. La PKC joue un rôle crucial dans la prolifération, la différenciation et l'apoptose cellulaires. En ciblant la PKC, l'this compound pourrait avoir des implications dans le traitement du cancer et d'autres maladies .
Production d'espèces réactives de l'oxygène (ROS)
L'this compound induit la production de ROS, ce qui peut conduire à un stress oxydatif et à des dommages cellulaires. Les chercheurs étudient ses effets sur l'équilibre redox cellulaire et explorent ses applications thérapeutiques potentielles .
Stimulation du transport du glutathion (GSH)
Le GSH est un antioxydant essentiel impliqué dans la détoxication et la défense cellulaire. Il a été démontré que l'this compound améliore le transport du GSH, ce qui peut contribuer à ses effets protecteurs contre le stress oxydatif .
Inhibition de la fonction de BclXL
L'this compound inhibe la fonction de BclXL, une protéine impliquée dans la régulation de l'apoptose. En perturbant l'activité de BclXL, elle pourrait potentiellement améliorer l'apoptose dans les cellules cancéreuses .
Méthodes de synthèse et applications
La synthèse d'alcaloïdes de benzo[c]phénanthridine entièrement aromatisés, y compris l'this compound, a été un objectif attractif pour les chimistes organiciens. Les chercheurs ont développé des méthodes de synthèse efficaces, telles que la cycloaddition de toluamide-benzonitrile lithié, pour accéder à ces alcaloïdes . Cette méthode permet d'accéder facilement aux matières premières et permet de construire les atomes de carbone essentiels pour les alcaloïdes désirés.
En résumé, l'this compound est prometteuse dans la recherche sur le cancer, la signalisation cellulaire et la modulation du stress oxydatif. Ses applications diverses justifient des recherches plus approfondies, et des études en cours visent à découvrir son plein potentiel en médecine et en biologie . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander !
Orientations Futures
The multifunctional nature of phytochemicals like Oxychelerythrine has attracted attention for their potential to fight diseases like COVID-19 . Considering precautions related to toxicity at higher doses, it is expected that this compound could be useful in combination with proper antivirals to reduce the severity of COVID-19 symptoms .
Mécanisme D'action
Target of Action
Oxychelerythrine is an alkaloid that can be isolated from the plant Zanthoxylum integrifoliolum . It exhibits cytotoxicity against P-388 and HT-29 cell lines . It also shows high modulatory activity enhancing the susceptibility of the S. aureus ATCC 6538 to all the tested antibiotics .
Mode of Action
It is known to exhibit cytotoxicity against certain cell lines This suggests that it may interact with cellular targets to disrupt normal cell function, leading to cell death
Result of Action
This compound exhibits cytotoxicity against P-388 and HT-29 cell lines . This suggests that the compound’s action results in cell death in these cell lines. Additionally, this compound shows high modulatory activity enhancing the susceptibility of the S. aureus ATCC 6538 to all the tested antibiotics . This indicates that this compound may have potential as an antibacterial agent.
Propriétés
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-19-13(5-4-11-8-16-17(9-14(11)19)27-10-26-16)12-6-7-15(24-2)20(25-3)18(12)21(22)23/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTXRYTWDARUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C(=C(C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182584 | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28342-33-8 | |
| Record name | Oxychelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28342-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelerythrine, 12,13-dihydro-13-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028342338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





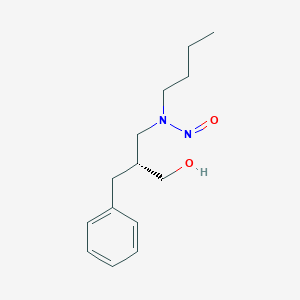
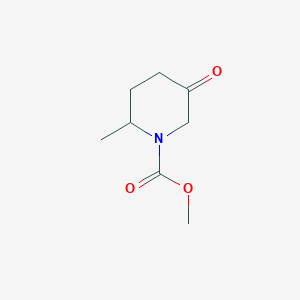

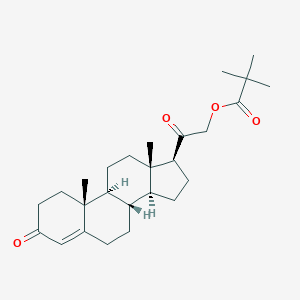
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)

